2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
Description
2-((4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4, a cyclohexyl group at position 5, and a thioether-linked acetamide moiety terminating in a 4-chlorophenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h6-9,11H,1-5,10,18H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFMBBOAILHQGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 4-amino-5-cyclohexyl-4H-1,2,4-triazole-3-thiol. This intermediate is then reacted with N-(4-chlorophenyl)acetamide under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and chlorophenylacetamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexyl vs. Allyl/Pyridinyl Groups
- Cyclohexyl-substituted triazoles (e.g., the target compound) exhibit increased steric bulk and lipophilicity compared to allyl- or pyridinyl-substituted analogs. For example, compounds 6a–6c () with allyl and pyridinyl groups show melting points ranging from 161°C to 184°C, while bromophenyl-cyclohexyl analogs () likely have higher melting points due to enhanced van der Waals interactions. The cyclohexyl group may improve membrane permeability in biological systems but could reduce synthetic yields due to steric hindrance during cyclization .
- Amino group placement: The target’s 4-amino group contrasts with the 3-amino substituent in compound 3 (), which is critical for insecticidal activity. Amino groups at position 4 may alter hydrogen-bonding patterns, affecting target binding .
Heteroaromatic vs. Aliphatic Substituents
- Pyridinyl-substituted triazoles (e.g., a–6c) demonstrate moderate yields (50–83%) and solubility in ethanol-water mixtures, whereas the target’s cyclohexyl group may necessitate alternative solvents (e.g., DMF) for recrystallization .
Acetamide Tail Modifications
4-Chlorophenyl vs. Other Aryl Groups
- The 4-chlorophenyl group is conserved in many analogs (e.g., –15) due to its electron-withdrawing properties, which stabilize the acetamide bond and enhance bioactivity. For instance, N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () exhibits superior insecticidal activity against aphids compared to acetamiprid, a commercial neonicotinoid .
- Dichlorophenyl and ethoxyphenyl variants (–15) show how halogen positioning or alkoxy groups modulate activity. For example, 2-((5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide () introduces an ethoxy group, likely increasing solubility but reducing pesticidal potency compared to pure chloro-substituted analogs .
Insecticidal Activity
- Pyridine-containing triazole-thio-acetamides () show >85% mortality against Aphis craccivora at 500 ppm, outperforming acetamiprid. The target compound’s cyclohexyl group may further enhance lipid membrane penetration, though this requires experimental validation .
- Orco receptor modulation: VUAA1 (–11), a triazole-thio-acetamide with ethylphenyl and pyridinyl groups, acts as an insect odorant receptor co-receptor (Orco) agonist. The target’s 4-chlorophenyl and amino groups could similarly influence receptor binding but with distinct selectivity .
Biological Activity
2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a triazole ring, an acetamide functional group, and a chlorophenyl moiety. The molecular formula is , with a molar mass of approximately 303.81 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | MCF7 (breast cancer) | 5.0 |
| 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide | A549 (lung cancer) | 7.8 |
These values suggest that the compound has a moderate inhibitory effect on cell proliferation in these cancer types, warranting further investigation into its mechanism of action.
The proposed mechanisms by which triazole derivatives exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways in cancer cells.
- Inhibition of Angiogenesis : By disrupting vascular endothelial growth factor (VEGF) signaling, it may prevent tumor growth.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 8 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of triazole derivatives in treating diseases beyond cancer and infections:
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Neurological Disorders : Compounds similar to 2-((4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide have shown promise in inhibiting acetylcholinesterase (AChE), suggesting potential use in treating Alzheimer's disease.
- Study Reference : A study demonstrated that derivatives exhibited IC values ranging from 0.5 to 10 µM against AChE.
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Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties through assays measuring nitric oxide production in macrophages.
- Findings : Compounds reduced nitric oxide levels significantly at concentrations as low as 10 µM.
Q & A
Q. How do substituents on the triazole ring modulate bioactivity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., Cl) enhance metabolic stability but reduce solubility .
- Cyclohexyl groups improve membrane permeability in logP studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
